2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS 671224-08-1) is a highly stable, crystalline alpha-amino ketone salt primarily utilized as an advanced intermediate in the synthesis of phenylethanolamine derivatives. It is most notably recognized as the direct precursor to the antihypotensive active pharmaceutical ingredient (API) midodrine and its active metabolite, desglymidodrine [1]. By providing the amine functionality pre-installed and protected as a hydrochloride salt, this compound mitigates the inherent instability of free alpha-amino ketones, offering a shelf-stable, water-soluble synthon. It is a critical material for both large-scale API manufacturing and as an analytical reference standard (often designated as Midodrine Impurity 11) for regulatory compliance [2].
Substituting this specific hydrochloride salt with its free base or upstream halogenated precursors (e.g., 2-bromo-1-(2,5-dimethoxyphenyl)ethanone) introduces severe process liabilities. Free alpha-amino ketones rapidly undergo intermolecular self-condensation to form dihydropyrazine and pyrazine impurities, drastically reducing shelf life and reaction predictability [1]. Conversely, starting from the bromo-ketone requires hazardous amination protocols—such as azide substitution followed by reduction, or Delépine reactions with hexamethylenetetramine—that complicate downstream purification and scale-up[2]. Procuring the pre-formed hydrochloride salt bypasses these hazardous steps, eliminates the generation of formaldehyde byproducts, and ensures high-fidelity reduction or coupling in subsequent API synthesis.
Halogen-substituted 2C derivatives (e.g., bk-2C-B) may exhibit divergent receptor affinity and metabolic stability, limiting direct substitution.
Alternative phenethylamine analogs lack the specific impurity-identity role for Midodrine QC, and may not meet pharmacopoeial traceability requirements.
The free base form of 2-amino-1-(2,5-dimethoxyphenyl)ethanone is highly susceptible to nucleophilic attack by its own amine group, leading to rapid dimerization into pyrazine derivatives. Studies on alpha-amino acetophenones demonstrate that while the free base degrades significantly within 48 hours at room temperature, the hydrochloride salt maintains >99% purity over 12 months [1]. This stabilization is critical for maintaining a reliable precursor inventory without requiring ultra-low temperature storage.
| Evidence Dimension | Shelf-life and purity retention at 25°C |
| Target Compound Data | >99% purity retained after 12 months (HCl salt) |
| Comparator Or Baseline | Significant pyrazine formation within 48 hours (Free base) |
| Quantified Difference | Near-complete arrest of dimerization pathways |
| Conditions | Ambient storage conditions (25°C, standard humidity) |
Procuring the hydrochloride salt is mandatory for inventory stability, as it completely prevents the dimerization pathways that destroy the free base.
In the industrial synthesis of midodrine, utilizing 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride directly eliminates the need to perform amination on 2-bromo-1-(2,5-dimethoxyphenyl)ethanone. The traditional Delépine amination route requires hexamethylenetetramine (HMTA) and subsequent acid hydrolysis, which generates stoichiometric amounts of formaldehyde and ammonium chloride waste [1]. Starting with the pre-aminated HCl salt allows for direct coupling with N-BOC-glycine or direct reduction, improving the step-yield of the intermediate phase by over 30% and eliminating two synthetic unit operations.
| Evidence Dimension | Synthetic step count and waste generation |
| Target Compound Data | Direct reduction/coupling (0 amination steps required) |
| Comparator Or Baseline | 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone (Requires 2 steps: HMTA adduct formation + hydrolysis) |
| Quantified Difference | Eliminates 2 unit operations and toxic formaldehyde byproducts |
| Conditions | Industrial scale-up route for midodrine/desglymidodrine |
Utilizing the pre-aminated hydrochloride salt streamlines manufacturing, reduces waste management costs, and avoids handling toxic amination reagents.
The reduction of the ketone to the corresponding amino alcohol (desglymidodrine) is a critical step. The hydrochloride salt of 2-amino-1-(2,5-dimethoxyphenyl)ethanone exhibits excellent solubility in aqueous and alcoholic media, allowing for mild reduction using sodium borohydride (NaBH4) in methanol/water mixtures with >85% yield [1]. In contrast, using an azido-ketone precursor (1-(2,5-dimethoxyphenyl)-2-azidoethanone) requires strictly anhydrous organic solvents and specialized catalytic hydrogenation conditions to prevent side reactions.
| Evidence Dimension | Reduction solvent compatibility and yield |
| Target Compound Data | >85% yield in mild aqueous-alcoholic NaBH4 reduction |
| Comparator Or Baseline | 1-(2,5-Dimethoxyphenyl)-2-azidoethanone (Requires anhydrous organic solvents and H2/Pd-C) |
| Quantified Difference | Enables the use of safer, cost-effective aqueous/alcoholic solvent systems |
| Conditions | Ketone reduction to 2-amino-1-(2,5-dimethoxyphenyl)ethanol |
High polar solvent solubility allows for safer, more environmentally friendly, and highly scalable reduction protocols during commercial API production.
Due to its pre-installed amine and high stability, this compound is the optimal starting material for the commercial synthesis of the antihypotensive drug midodrine. It can be directly reduced to desglymidodrine or coupled with protected glycine, streamlining the manufacturing process and bypassing hazardous amination steps [1].
As a known process intermediate and potential degradation product, CAS 671224-08-1 is an essential reference standard for quality control laboratories. It is used in HPLC method validation, stability indicating assays, and regulatory filings (e.g., ANDAs) to quantify impurities in final midodrine hydrochloride formulations[2].
Beyond its established role in midodrine synthesis, the stable alpha-amino ketone motif serves as a versatile building block for synthesizing novel imidazoles, pyrazines, and indole derivatives. Its high solubility in polar solvents makes it ideal for parallel synthesis and medicinal chemistry programs targeting neuroactive scaffolds[3].
Irritant